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molecular formula C11H12O3 B8620795 8-Methoxychromane-6-carbaldehyde

8-Methoxychromane-6-carbaldehyde

Cat. No. B8620795
M. Wt: 192.21 g/mol
InChI Key: PEMNHPCYBMADFS-UHFFFAOYSA-N
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Patent
US04436915

Procedure details

The procedure is as according to the method described for preparation III, but maintaining the temperature at -50° C. From 186 g (7.7×10-1M) of bromo-methoxy-chroman Ib2 in 500 cm3 of anhydrous ether and 7.7×10-1M of n-butyllithium in 650 cm3 of anhydrous ether, and after addition of 78 g (1.1 M) of N,N-dimethylformamide in 200 cm3 of anhydrous ether and recrystallisation in isopropyl ether, 75 g (yield=51%) of expected compound are isolated. m.p.=81° C.
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bromo-methoxy-chroman
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1(OC)[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:3]1.C([Li])CCC.CN(C)[CH:21]=[O:22].C[CH2:25][O:26]CC>C(OC(C)C)(C)C>[CH3:25][O:26][C:5]1[CH:6]=[C:7]([CH:21]=[O:22])[CH:8]=[C:9]2[C:4]=1[O:3][CH2:2][CH2:11][CH2:10]2

Inputs

Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bromo-methoxy-chroman
Quantity
186 g
Type
reactant
Smiles
BrC1(OC2=CC=CC=C2CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
78 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
650 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C2CCCOC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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